3,4-Dimethylphenyl acetate
CAS No.: 22618-23-1
Cat. No.: VC0516010
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22618-23-1 |
|---|---|
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.2 g/mol |
| IUPAC Name | (3,4-dimethylphenyl) acetate |
| Standard InChI | InChI=1S/C10H12O2/c1-7-4-5-10(6-8(7)2)12-9(3)11/h4-6H,1-3H3 |
| Standard InChI Key | ZFIOOTIKKICLOR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)OC(=O)C)C |
| Canonical SMILES | CC1=C(C=C(C=C1)OC(=O)C)C |
| Appearance | Solid powder |
| Boiling Point | 235.0 °C |
| Melting Point | 22.0 °C |
Introduction
Structural Characteristics and Identification
Molecular Architecture
3,4-Dimethylphenyl acetate consists of a phenyl ring with methyl substituents at the 3- and 4-positions and an acetyloxy group (-OAc) at the 1-position. The planar aromatic ring and electron-donating methyl groups influence its electronic distribution, enhancing reactivity toward electrophilic substitution. X-ray crystallography of related compounds, such as N-(3,4-dimethylphenyl)acetamide, reveals that substituent positioning affects molecular conformation and intermolecular interactions, such as hydrogen bonding .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol | |
| CAS Registry Number | 22618-23-1 | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Boiling Point | 297.3 ± 9.0 °C at 760 mmHg |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The ¹H NMR spectrum (CDCl₃, 300 MHz) displays distinct peaks: δ 7.11 (d, J = 8.1 Hz, 1H), 6.85 (d, J = 2.3 Hz, 1H), 6.80 (dd, J = 8.1, 2.5 Hz, 1H), and singlet resonances for methyl groups at δ 2.28, 2.24, and 2.23 . The ¹³C NMR spectrum confirms the acetyl group (δ 169.8 ppm) and aromatic carbons .
Synthesis and Industrial Production
Conventional Synthesis Routes
The most common synthesis involves acetylation of 3,4-dimethylphenol using acetic anhydride or acetyl chloride. A typical procedure employs triethylamine (3.0 equiv.) and 4-dimethylaminopyridine (2 mol%) in dichloromethane, yielding 3,4-dimethylphenyl acetate with >97% purity . Alternative methods utilize POCl₃-mediated chlorination of isobutyric acid followed by Friedel-Crafts alkylation with benzene, achieving yields up to 79% .
Scalable Industrial Methods
Continuous flow reactors optimize large-scale production by enhancing reaction control and reducing byproducts. For instance, combining 3,4-dimethylphenol with acetic anhydride in a flow system at 40–60°C minimizes side reactions and improves throughput. Post-synthesis purification often involves fractional distillation or recrystallization from isopropanol-water mixtures .
Table 2: Synthetic Method Comparison
| Method | Reagents | Yield | Purity | Source |
|---|---|---|---|---|
| Acetylation | Ac₂O, NEt₃, DMAP | >95% | 99.5% | |
| Chlorination/Alkylation | POCl₃, AlCl₃, benzene | 79% | 98% |
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound exhibits a boiling point of 297.3°C and a flash point of 194.4°C, indicating moderate thermal stability . Differential scanning calorimetry (DSC) of analogs like N-(3,4-dimethylphenyl)acetamide reveals melting points near 150°C, suggesting similar solid-phase behavior for the acetate derivative .
Solubility and Partitioning
3,4-Dimethylphenyl acetate is lipophilic (logP = 2.42), with limited water solubility (logSw = -3.59) . It dissolves readily in organic solvents such as dichloromethane, ethyl acetate, and toluene, facilitating its use in extraction and reaction processes.
Reactivity and Chemical Transformations
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes nitration, sulfonation, and halogenation. For example, nitration with HNO₃/H₂SO₄ yields 3,4-dimethyl-5-nitrophenyl acetate, a precursor to bioactive molecules .
Fries Rearrangement
Under acidic conditions (e.g., BF₃·HOAc), the compound undergoes Fries rearrangement to form 4-hydroxy-3,5-dimethylacetophenone, a key intermediate in flavonoid synthesis .
Table 3: Representative Reactions
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3,4-Dimethyl-5-nitrophenyl acetate | 65% | |
| Fries Rearrangement | BF₃·HOAc, 80°C | 4-Hydroxy-3,5-dimethylacetophenone | 72% |
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound is a precursor to anticoagulants like Eltrombopag. For instance, 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one, synthesized via hydrazine coupling, is a critical Eltrombopag intermediate .
Fragrance and Flavor Industry
Its acetylated phenolic structure contributes to woody, balsamic notes, making it valuable in perfumery. Analogous compounds are used in food flavorings due to their stability under thermal processing.
Materials Science
In polymer chemistry, it acts as a plasticizer and cross-linking agent. Derivatives enhance the flexibility of polyvinyl chloride (PVC) and epoxy resins .
Comparative Analysis with Structural Analogs
Table 4: Functional Group Effects on Properties
| Compound | logP | Boiling Point (°C) | Key Application |
|---|---|---|---|
| 3,4-Dimethylphenyl acetate | 2.42 | 297.3 | Pharmaceutical synthesis |
| 3,4-Dimethylphenol | 2.15 | 285.0 | Antioxidant production |
| N-(3,4-DMPH)acetamide | 1.98 | 310.5 | Crystallography studies |
Methyl substituents enhance thermal stability compared to halogenated analogs like N-(3,4-dichlorophenyl)acetamide, which decomposes at lower temperatures .
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